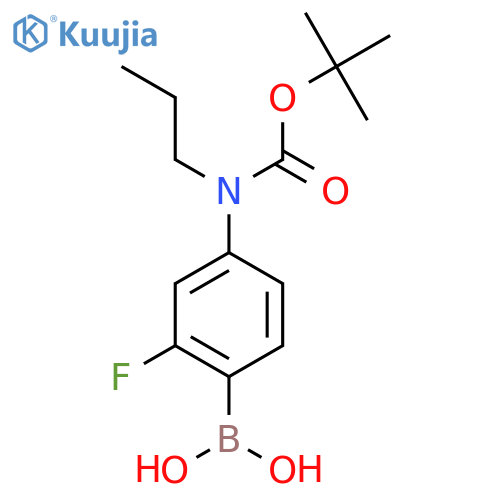Cas no 2377606-12-5 (4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid)
4-(N-BOC-N-プロピル)アミノ-2-フルオロフェニルボロン酸は、有機合成や医薬品開発において重要な中間体として利用されるボロン酸誘導体です。BOC基(tert-ブトキシカルボニル)で保護されたプロピルアミノ基とフッ素置換基を有する芳香族ボロン酸であり、鈴木-宮浦カップリング反応などのクロスカップリング反応において高い反応性を示します。特に、フッ素原子の電子求引効果によりボロン酸部位の反応性が調整され、選択的な官能基変換が可能です。BOC保護基は脱保護が容易なため、多段階合成における利便性に優れています。医薬品候補化合物の骨格構築や材料科学分野での応用が期待される高純度化合物です。

2377606-12-5 structure
商品名:4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- (4-{[(tert-butoxy)carbonyl](propyl)amino}-2-fluorophenyl)boronic acid
- [2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid
- BS-33645
- (4-((tert-Butoxycarbonyl)(propyl)amino)-2-fluorophenyl)boronic acid
- CS-0178991
- 2377606-12-5
- 4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid
-
- インチ: 1S/C14H21BFNO4/c1-5-8-17(13(18)21-14(2,3)4)10-6-7-11(15(19)20)12(16)9-10/h6-7,9,19-20H,5,8H2,1-4H3
- InChIKey: LGSARWFLWPUWNR-UHFFFAOYSA-N
- ほほえんだ: FC1=C(B(O)O)C=CC(=C1)N(C(=O)OC(C)(C)C)CCC
計算された属性
- せいみつぶんしりょう: 297.1547665g/mol
- どういたいしつりょう: 297.1547665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1520473-1g |
(4-((4-(tert-Butoxy)-4-oxobutyl)amino)-2-fluorophenyl)boronic acid |
2377606-12-5 | 98% | 1g |
$48.0 | 2024-04-21 | |
| A2B Chem LLC | AJ16048-10g |
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid |
2377606-12-5 | 98% | 10g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16048-1g |
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid |
2377606-12-5 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16048-5g |
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid |
2377606-12-5 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AJ16048-25g |
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid |
2377606-12-5 | 98% | 25g |
$923.00 | 2024-04-20 |
4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
2377606-12-5 (4-(N-BOC-N-Propyl)amino-2-fluorophenylboronic acid) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 124-83-4((1R,3S)-Camphoric Acid)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
